

## **Chemical structure of Umibecestat**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Umibecestat |           |
| Cat. No.:            | B602828     | Get Quote |

An In-depth Technical Guide to the Chemical Structure and Properties of Umibecestat

## Introduction

**Umibecestat**, also known as CNP520, is a potent and selective inhibitor of the  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] Developed through a collaboration between Novartis and Amgen, it was investigated for its potential to prevent or delay the onset of Alzheimer's disease.[3][4] The primary mechanism of action for **Umibecestat** is the inhibition of BACE1, an aspartyl protease that initiates the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides.[5][6] The accumulation of these peptides is a central pathological hallmark of Alzheimer's disease.[3]

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for **Umibecestat**, intended for researchers and professionals in drug development.

## **Chemical Structure and Identifiers**

**Umibecestat** is a complex heterocyclic molecule containing multiple fluorine atoms, which contribute to its metabolic stability and binding affinity. Its formal chemical name is N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide.[7] The structure and key identifiers are summarized below.



| Identifier        | Value                                                                                                                                                              |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-<br>(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-<br>pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-<br>carboxamide[7] |  |
| Molecular Formula | C19H15ClF7N5O2[7]                                                                                                                                                  |  |
| CAS Number        | 1387560-01-1[7]                                                                                                                                                    |  |
| SMILES            | C[C@]1(COINVALID-LINK(C)C(F)<br>(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N<br>3)C(F)(F)F)Cl)F[7]                                                                        |  |
| InChIKey          | PSBBWFNMHDUTRH-DLBZAZTESA-N[7]                                                                                                                                     |  |
| Synonyms          | CNP520, NVP-CNP520-NXA[7]                                                                                                                                          |  |

# **Physicochemical Properties**

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. **Umibecestat** was optimized for properties such as brain penetration and metabolic stability.[8]

| Property                              | Value                  |
|---------------------------------------|------------------------|
| Molecular Weight                      | 513.8 g/mol [1][7]     |
| Topological Polar Surface Area (TPSA) | 102 Å <sup>2</sup> [7] |
| XLogP3                                | 2.9                    |
| Hydrogen Bond Donors                  | 2                      |
| Hydrogen Bond Acceptors               | 8                      |

# **Mechanism of Action and Signaling Pathway**

**Umibecestat** functions by inhibiting the enzymatic activity of BACE1. In the amyloidogenic pathway of amyloid precursor protein (APP) processing, BACE1 performs the initial cleavage of







APP. This is followed by a subsequent cleavage by the  $\gamma$ -secretase complex, which results in the generation of A $\beta$  peptides, primarily A $\beta$ 40 and A $\beta$ 42.[5] By blocking the initial BACE1 cleavage, **Umibecestat** effectively reduces the downstream production of these neurotoxic peptides.[8]





Click to download full resolution via product page

**Caption:** Amyloidogenic pathway and the inhibitory action of **Umibecestat**.



# **Biological and Clinical Activity**

**Umibecestat** demonstrated potent BACE1 inhibition in both in vitro and in vivo models. Its efficacy was characterized by a significant reduction in Aβ levels in the brain and cerebrospinal fluid (CSF) of preclinical animal models.[8][9]

**Preclinical Quantitative Data** 

| Parameter                     | Species/System        | Value                        |
|-------------------------------|-----------------------|------------------------------|
| IC <sub>50</sub> (BACE1)      | Human                 | 11 nM[1]                     |
| IC <sub>50</sub> (BACE1)      | Mouse                 | 10 nM[1]                     |
| BACE1/BACE2 Selectivity Ratio | Human                 | 2.7[10]                      |
| ED50 (Brain Aβ40 reduction)   | Rat                   | 2.4 ± 0.31 mg/kg[1]          |
| Aβ40 & Aβ42 Reduction in CSF  | Dog (3.1 mg/kg, oral) | > 75% at 12-48h post-dose[1] |

## **Clinical Development Summary**

Umibecestat advanced to Phase II/III clinical trials as part of the Alzheimer's Prevention Initiative (API) Generation Program.[4] The studies enrolled cognitively unimpaired individuals at high genetic risk of developing Alzheimer's disease.[10][11] However, the trials were discontinued after a pre-planned review identified a worsening in some measures of cognitive function in the treatment groups compared to placebo.[4][12] Subsequent follow-up revealed that this mild cognitive decline was not progressive and reversed shortly after treatment was stopped, suggesting a symptomatic side effect rather than neurodegeneration.[10][11]

# Experimental Protocols In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a typical method for determining the half-maximal inhibitory concentration ( $IC_{50}$ ) of a compound against BACE1.

Reagents and Materials:



- Recombinant human BACE1 enzyme.
- Fluorogenic BACE1 substrate peptide (e.g., derived from APP sequence).
- Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
- Test compound (Umibecestat) serially diluted in DMSO.
- 96-well black microplates.
- Fluorescence plate reader.

#### Procedure:

- 1. Prepare serial dilutions of **Umibecestat** in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
- 2. Add 10  $\mu$ L of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
- 3. Add 80 µL of the BACE1 enzyme solution (pre-diluted in cold Assay Buffer) to each well.
- 4. Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
- 5. Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.
- 6. Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths for the substrate.
- 7. Monitor the increase in fluorescence over 30-60 minutes at 37°C.
- 8. Calculate the rate of reaction (slope of fluorescence vs. time).
- 9. Determine the percent inhibition for each compound concentration relative to the vehicle control.
- 10. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.





Click to download full resolution via product page

**Caption:** General experimental workflow for BACE1 inhibitor evaluation.



## In Vivo Aß Reduction in Rodent Models

This protocol describes a general workflow for assessing the efficacy of a BACE1 inhibitor in reducing brain  $A\beta$  levels in vivo.

#### Animal Models:

- Use appropriate animal models, such as Sprague-Dawley rats or APP-transgenic mice.[8]
   House animals under standard conditions with ad libitum access to food and water.
- · Compound Administration:
  - Formulate Umibecestat in a suitable vehicle (e.g., 0.5% methylcellulose).
  - Administer the compound orally (p.o.) via gavage at various dose levels (e.g., 0.5 50 mg/kg).[1] Include a vehicle-only control group.

#### • Sample Collection:

- At specified time points after dosing (e.g., 3, 6, 12, 24 hours), euthanize the animals.
- Rapidly collect brain tissue and cerebrospinal fluid (CSF).
- Homogenize the brain tissue in an appropriate buffer containing protease inhibitors.

#### Aβ Quantification:

- Centrifuge the brain homogenates to separate soluble and insoluble fractions.
- Measure the concentrations of Aβ40 and Aβ42 in the soluble fraction of the brain homogenate and in the CSF using a validated immunoassay, such as a sandwich ELISA or Meso Scale Discovery (MSD) assay.

#### Data Analysis:

 Calculate the percent reduction of Aβ levels for each dose group compared to the vehicle control group.



• Determine the dose-response relationship and calculate the ED $_{50}$  (the dose required to achieve 50% of the maximal A $\beta$  reduction).[1]

## **Discovery and Optimization**

The discovery of **Umibecestat** stemmed from the optimization of a series of 5-amino-1,4-oxazine BACE1 inhibitors.[8] The initial lead compounds were refined to enhance potency, improve brain penetration, and increase metabolic stability. A key optimization step involved the introduction of methyl and trifluoromethyl groups at the 6-position of the oxazine core.[8][13] This structural modification led to a precursor compound, NB-360, which had an excellent pharmacological profile but was associated with fur color changes in preclinical animal models. Further optimization to mitigate this side effect, while maintaining superior BACE1/BACE2 selectivity and favorable pharmacokinetics, resulted in the discovery of **Umibecestat** (CNP520).[8]



Click to download full resolution via product page

**Caption:** Logical workflow of the discovery and optimization of **Umibecestat**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. umibecestat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepping closer to treating Alzheimer's disease patients with BACE1 inhibitor drugs PMC [pmc.ncbi.nlm.nih.gov]
- 7. Umibecestat | C19H15ClF7N5O2 | CID 88602735 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Chemical structure of Umibecestat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602828#chemical-structure-of-umibecestat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com